molecular formula C5H7Br2N5O B13546545 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide

Cat. No.: B13546545
M. Wt: 312.95 g/mol
InChI Key: TWRQPLOQOBKCNR-UHFFFAOYSA-N
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Description

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide is a brominated salt derivative of the triazolopyrimidine core, characterized by an amino group at position 6 and a hydroxyl group at position 6. The dihydrobromide moiety enhances solubility and stability, making it advantageous for pharmaceutical applications. Triazolopyrimidines are renowned for their structural versatility, enabling diverse biological activities such as antimicrobial, antifungal, and antiproliferative effects . This compound’s synthesis typically involves multicomponent reactions in aqueous or ionic liquid media, yielding derivatives with substituents that modulate bioactivity .

Properties

Molecular Formula

C5H7Br2N5O

Molecular Weight

312.95 g/mol

IUPAC Name

6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrobromide

InChI

InChI=1S/C5H5N5O.2BrH/c6-3-1-7-5-8-2-9-10(5)4(3)11;;/h1-2H,6H2,(H,7,8,9);2*1H

InChI Key

TWRQPLOQOBKCNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)N.Br.Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines, which provides a useful and attractive process for the synthesis of structurally diverse triazolopyrimidines .

Chemical Reactions Analysis

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit the ERK signaling pathway . Additionally, it has shown promise as an antiviral, antibacterial, and antifungal agent . In the field of agriculture, it has been explored for its herbicidal properties . The compound’s versatility makes it a valuable tool for researchers in various scientific disciplines.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Biological Activity Reference
Target Compound 6-NH₂, 7-OH (dihydrobromide salt) Amino, hydroxyl, bromide Antimicrobial, antifungal
5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl... 5-bromoaryl, 7-methyl, 7-OH Bromo, methyl, hydroxyl Antifungal
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl... 3-hydroxyphenyl, 7-methyl, 1-phenyl, 5-C=O Hydroxyl, carbonyl Unspecified (structural data)
2-Amino-6-(3,4-dichlorobenzyl)-5-isopropyl... 6-dichlorobenzyl, 5-isopropyl, 7-one Dichloro, isopropyl, ketone Pharmacological (unspecified)
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-anthracen-2-yl-amine 5-methyl, 7-anthracenylamine Methyl, aromatic amine Enzyme inhibition (KLK7)
  • Amino vs. Aryl Groups: The 6-amino group in the target compound likely enhances hydrogen bonding in biological targets compared to aryl-substituted analogs (e.g., anthracenyl-amine in ), which may improve target specificity .
  • Salt Form : The dihydrobromide salt increases aqueous solubility relative to neutral analogs like the 7-methyl-1-phenyl derivative (mp 184°C, ), facilitating drug formulation .

Biological Activity

The compound 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of neurology and oncology. This article explores the biological activity of this compound based on diverse research findings, including its anticonvulsant properties and antitumor effects.

  • Chemical Formula : C₇H₈Br₂N₄O
  • Molecular Weight : 295.98 g/mol
  • CAS Number : 947010-62-0

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazolo-pyrimidine derivatives. In particular, compounds similar to 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide have shown significant effectiveness in models of epilepsy.

Key Findings:

  • Mechanism of Action : These compounds primarily act as positive modulators of the GABAA_A receptor, enhancing inhibitory neurotransmission and thereby reducing seizure activity.
  • Efficacy : In a study involving pentylenetetrazole (PTZ)-induced seizures, certain derivatives exhibited effective anticonvulsant activity with ED50_{50} values around 31.81 mg/kg and 40.95 mg/kg, indicating a promising therapeutic window compared to traditional antiepileptic drugs .

Antitumor Activity

In addition to their neurological applications, triazolo-pyrimidine derivatives have been investigated for their potential as antitumor agents.

Notable Research:

  • A series of derivatives targeting Skp2 (S-phase kinase-associated protein 2) demonstrated significant antitumor activity. Compound E35 showed potent inhibition of colony formation and migration in cancer cell lines while effectively arresting the cell cycle at the S-phase .
  • Mechanism of Action : E35 inhibited Skp2-Cks1 binding and increased levels of its substrates p21 and p27, which are critical for cell cycle regulation.

Summary of Biological Activities

Activity TypeMechanismKey CompoundsEfficacy (ED50)
AnticonvulsantPositive modulation of GABAA_A receptor5c, 5e31.81 mg/kg (5c), 40.95 mg/kg (5e)
AntitumorInhibition of Skp2E35Significant inhibition observed

Case Study 1: Anticonvulsant Screening

A study focusing on the synthesis and screening of various triazolo-pyrimidine compounds found that those with structural similarities to 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide were particularly effective against PTZ-induced seizures while exhibiting lower neurotoxicity compared to conventional treatments .

Case Study 2: Antitumor Efficacy

Another investigation into the antitumor potential of triazolo-pyrimidine derivatives revealed that compound E35 not only inhibited tumor growth in xenograft models but also displayed minimal toxicity to normal cells. This suggests a favorable therapeutic index for further development as an anticancer agent .

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